molecular formula C9H17N5O B1488304 2-Azido-1-[4-(propan-2-yl)piperazin-1-yl]ethan-1-one CAS No. 1553968-22-1

2-Azido-1-[4-(propan-2-yl)piperazin-1-yl]ethan-1-one

Cat. No.: B1488304
CAS No.: 1553968-22-1
M. Wt: 211.26 g/mol
InChI Key: CUJFBLKGEBIIFP-UHFFFAOYSA-N
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Description

2-Azido-1-[4-(propan-2-yl)piperazin-1-yl]ethan-1-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic and industrial applications2-methyl-1- (1-methylethyl)-1H-imidazol-5-yl ....

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azido-1-[4-(propan-2-yl)piperazin-1-yl]ethan-1-one typically involves the reaction of 1-(propan-2-yl)piperazine with an appropriate azido compound under controlled conditions. The reaction conditions may include the use of a suitable solvent, such as dichloromethane or acetonitrile, and a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the required volumes and conditions. The process may also include purification steps to ensure the final product meets the desired purity standards.

Chemical Reactions Analysis

Types of Reactions

2-Azido-1-[4-(propan-2-yl)piperazin-1-yl]ethan-1-one can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines.

Scientific Research Applications

2-Azido-1-[4-(propan-2-yl)piperazin-1-yl]ethan-1-one has a wide range of applications in scientific research, including:

  • Chemistry: : Used as a building block in organic synthesis.

  • Biology: : Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Azido-1-[4-(propan-2-yl)piperazin-1-yl]ethan-1-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes.

Comparison with Similar Compounds

2-Azido-1-[4-(propan-2-yl)piperazin-1-yl]ethan-1-one can be compared with other similar compounds, such as 2-(piperazin-1-yl)ethan-1-ol and 1-{4-[(Pyridin-4-yl)methyl]piperazin-1-yl}ethan-1-one. These compounds share structural similarities but may differ in their biological activity and applications.

List of Similar Compounds

  • 2-(piperazin-1-yl)ethan-1-ol

  • 1-{4-[(Pyridin-4-yl)methyl]piperazin-1-yl}ethan-1-one

Properties

IUPAC Name

2-azido-1-(4-propan-2-ylpiperazin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N5O/c1-8(2)13-3-5-14(6-4-13)9(15)7-11-12-10/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUJFBLKGEBIIFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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